molecular formula C25H18ClFN4O3S3 B3002412 Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 671200-02-5

Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B3002412
CAS RN: 671200-02-5
M. Wt: 573.07
InChI Key: FZPNVBSHSHDIPL-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate, is a complex molecule that appears to be related to various thiazole and triazole derivatives. These types of compounds are often studied for their potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related thiazole and triazole derivatives has been reported in the literature. For instance, the synthesis of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives was achieved through a photochemical reaction involving ethyl 2-iodothiazole-5-carboxylate and benzene, among other reactants . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . These methods typically involve room temperature reactions in the presence of solvents like ethanol and triethylamine (TEA), indicating that the synthesis of the compound of interest might also involve such conditions.

Molecular Structure Analysis

The molecular structure of thiazole and triazole derivatives is often confirmed using spectroscopic techniques such as UV-Vis, IR, (1)H NMR, and sometimes EPR for metal complexes . The photophysical properties of these compounds, such as absorption and fluorescence, are indicative of π→π* transitions and can be related to the molecular orbitals involved . The structure of the compound of interest would likely be confirmed using similar analytical methods.

Chemical Reactions Analysis

The reactivity of thiazole and triazole derivatives can lead to a variety of chemical reactions. For example, the reaction of mercapto-3-phenyl-1,2,4-triazole with cyano compounds containing active methylene groups resulted in the formation of 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles . Additionally, the synthesis of 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo[2,3-c]-1,2,4-triazepine and its derivatives was achieved by reacting 2-hydrazino benzothiazole with ethyl-2-cyano-3,3-bismethyl thio acrylate . These reactions suggest that the compound of interest may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro and fluoro groups can affect these properties. The photophysical properties, including absorption and emission wavelengths, provide insights into the electronic structure of these compounds . The biological activities, such as anti-rheumatic potential, have been observed for some thiazole derivatives and their metal complexes, indicating potential therapeutic applications .

properties

IUPAC Name

ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN4O3S3/c1-2-34-23(33)21-18(14-5-9-17(27)10-6-14)11-35-22(21)28-20(32)13-37-25-30-29-24-31(25)19(12-36-24)15-3-7-16(26)8-4-15/h3-12H,2,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPNVBSHSHDIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

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